
2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid is an organic compound with the molecular formula C10H8Br2O4 It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2 and 5 positions, and an ethoxycarbonyl group is attached at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid typically involves the bromination of 3-(ethoxycarbonyl)benzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the 2 and 5 positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding 2,5-dibromo-3-(hydroxycarbonyl)benzoic acid.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the carboxylic acid group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used in substitution reactions, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products include 2,5-diamino-3-(ethoxycarbonyl)benzoic acid or 2,5-dithiobenzoic acid derivatives.
Reduction: The major product is 2,5-dibromo-3-(hydroxycarbonyl)benzoic acid.
Oxidation: Products vary depending on the extent of oxidation, potentially leading to carboxylic acids or other oxidized derivatives.
科学研究应用
2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
作用机制
The mechanism of action of 2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the ethoxycarbonyl group play crucial roles in its reactivity and interaction with molecular targets.
相似化合物的比较
Similar Compounds
2,5-Dibromobenzoic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.
3,5-Dibromo-2-hydroxybenzoic acid: Contains a hydroxyl group instead of an ethoxycarbonyl group, leading to different reactivity and applications.
Uniqueness
2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid is unique due to the presence of both bromine atoms and the ethoxycarbonyl group, which confer distinct chemical properties and reactivity
属性
分子式 |
C10H8Br2O4 |
|---|---|
分子量 |
351.98 g/mol |
IUPAC 名称 |
2,5-dibromo-3-ethoxycarbonylbenzoic acid |
InChI |
InChI=1S/C10H8Br2O4/c1-2-16-10(15)7-4-5(11)3-6(8(7)12)9(13)14/h3-4H,2H2,1H3,(H,13,14) |
InChI 键 |
MXRCFPNSRVGNCA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=CC(=C1Br)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


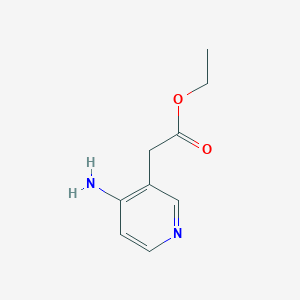

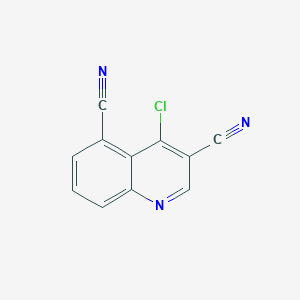

![8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13664695.png)


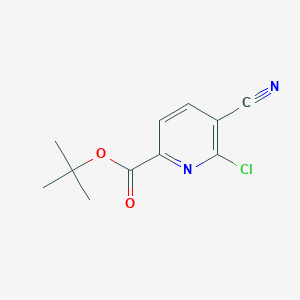

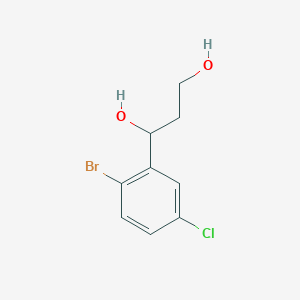
![4-(3,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13664726.png)

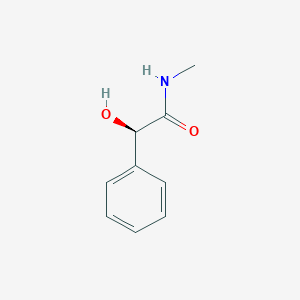
![2-(1-Boc-3-pyrrolidinyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B13664738.png)
